1-Ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-YL]-1H-1,3-benzodiazole
Description
1-Ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-YL]-1H-1,3-benzodiazole is a synthetic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole ring fused with a piperazine ring, which is further substituted with a fluorobenzoyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C20H21FN4O |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
[4-(1-ethylbenzimidazol-2-yl)piperazin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C20H21FN4O/c1-2-25-18-6-4-3-5-17(18)22-20(25)24-13-11-23(12-14-24)19(26)15-7-9-16(21)10-8-15/h3-10H,2,11-14H2,1H3 |
InChI Key |
FGHHQHKVXWDZHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-YL]-1H-1,3-benzodiazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the benzodiazole core with a suitable piperazine derivative.
Substitution with Fluorobenzoyl Group: The final step involves the substitution of the piperazine ring with a fluorobenzoyl group using a Friedel-Crafts acylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-YL]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzodiazole and piperazine exhibit significant antimicrobial properties. A study found that compounds similar to 1-Ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-YL]-1H-1,3-benzodiazole displayed moderate to good activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the benzodiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .
Anticancer Potential
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of pro-apoptotic pathways.
Case Study: Cytotoxicity Evaluation
In a study conducted on human A-549 lung carcinoma cells, several synthesized benzodiazole derivatives demonstrated significant cytotoxicity, indicating their potential as anticancer agents. The selectivity of these compounds for cancer cells over healthy cells was particularly notable .
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | A-549 (Lung) | 5.0 |
| Compound E | HepaRG (Liver) | >50 |
This selectivity suggests a therapeutic window that could be exploited in cancer treatment .
Neuropharmacological Effects
Compounds containing piperazine moieties have been studied for their neuropharmacological effects, including anxiolytic and antidepressant activities. The structure of this compound may confer similar properties.
Mechanism of Action
The proposed mechanism involves modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation and anxiety disorders .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Antimicrobial Action : Likely through inhibition of bacterial enzyme systems.
- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways.
- Neuropharmacological Effects : Interaction with neurotransmitter receptors influencing mood and behavior.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-YL]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-[4-(4-Fluorobenzoyl)-1-piperidyl]-1-naphthalen-2-yl-ethanone
- 3-(Piperazin-1-yl)-1,2-benzothiazole
Comparison: 1-Ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-YL]-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of both benzodiazole and piperazine rings. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications. Similar compounds may share some structural features but differ in their biological activity and target specificity.
Biological Activity
1-Ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-YL]-1H-1,3-benzodiazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C20H21FN4O
- IUPAC Name : this compound
- SMILES : CCn1c(N(CC2)CCN2C(c(cccc2)c2F)=O)nc2c1cccc2
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. The piperazine moiety is known for its ability to interact with neurotransmitter receptors and enzymes, contributing to the compound's pharmacological profile.
Inhibition of Acetylcholinesterase
Research indicates that derivatives of piperazine, including those similar to this compound, have shown significant inhibitory activity against human acetylcholinesterase. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function in conditions like Alzheimer's disease .
Antimelanogenic Effects
Another study highlighted the compound's potential in inhibiting tyrosinase activity, an enzyme involved in melanin production. Compounds structurally related to this benzodiazole derivative have demonstrated antimelanogenic effects on B16F10 melanoma cells, indicating potential applications in skin-related therapies .
Case Study 1: Acetylcholinesterase Inhibition
In a virtual screening study, various piperazine derivatives were assessed for their ability to inhibit AChE. The results showed that compounds similar to this compound had low micromolar IC50 values, indicating strong inhibitory activity .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Compound A | 0.62 ± 0.03 | AChE Inhibitor |
| Compound B | 0.30 ± 0.01 | AChE Inhibitor |
| This compound | TBD | TBD |
Case Study 2: Antimelanogenic Activity
In another investigation focusing on antimelanogenic properties, derivatives of piperazine were tested for their effects on tyrosinase activity. The findings suggested that certain structural modifications could enhance inhibitory potency against tyrosinase without exhibiting cytotoxicity towards normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
